molecular formula C14H13N3O2 B1348638 Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- CAS No. 96549-95-0

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-

Cat. No.: B1348638
CAS No.: 96549-95-0
M. Wt: 255.27 g/mol
InChI Key: CHKKZILXOJVMAD-UHFFFAOYSA-N
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Description

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-, also referred to as 3-(2H-Benzotriazol-2-yl)-4-hydroxy phenethyl alcohol (NDR1802 in ), is a benzotriazole derivative characterized by a hydroxyphenyl group substituted with a benzotriazole moiety and an ethanol side chain. This compound is structurally distinct due to the combination of a UV-absorbing benzotriazole unit and a polar hydroxyl group, which enhances its compatibility with hydrophilic matrices. Its primary applications include use as a UV stabilizer in polymers, coatings, and personal care products, where it mitigates photodegradation by absorbing ultraviolet radiation in the 300–400 nm range .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-8-7-10-5-6-14(19)13(9-10)17-15-11-3-1-2-4-12(11)16-17/h1-6,9,18-19H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKKZILXOJVMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072981
Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
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Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

96549-95-0
Record name 2-[2′-Hydroxy-5′-(2-hydroxyethyl)phenyl]-2H-benzotriazole
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Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
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Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
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Record name Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-
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Record name 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
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Preparation Methods

Key Steps:

This approach is particularly useful when the starting materials are readily available in commercial quantities.

Ring-Opening Addition Polymerization

This method involves the reaction of lactones with alcohols containing the benzotriazole group.

Key Steps:

  • Reactants :
    • Lactones (e.g., ε-caprolactone, γ-butyrolactone).
    • Alcohols such as 3-(2H-benzotriazol-2-yl)-4-hydroxy-benzeneethanol.
  • Catalysts :
    • Organic titanate compounds (e.g., tetraethyl titanate).
    • Tin-based catalysts (e.g., dibutyl tin oxide).
  • Reaction Conditions : The polymerization occurs under specific conditions that promote ring-opening and addition reactions.

This method is particularly suited for creating derivatives or polymers incorporating benzotriazole groups.

Alkylation of Benzotriazole

Another approach involves alkylating benzotriazole with appropriate alkyl halides in the presence of a base.

Key Steps:

  • Reactants :
    • Benzotriazole.
    • Alkyl halide (e.g., bromoacetophenone derivatives).
  • Base : Potassium carbonate (K₂CO₃) is commonly used.
  • Solvent : Dimethylformamide (DMF).
  • Reaction Conditions : The reaction is conducted at elevated temperatures (e.g., 100°C) for a specified duration.

This method provides a straightforward route to functionalize benzotriazole with hydroxyethyl groups.

Diazotization and Reduction

This process involves diazotization of an aromatic amine followed by reduction to form the benzotriazole structure.

Key Steps:

  • Diazonium Salt Formation :
    • React an aromatic amine with nitrous acid to form a diazonium salt.
  • Reduction :
    • Use conventional reduction methods to convert the diazonium salt into benzotriazolyl-1-oxide and subsequently into 2H-benzotriazole.

This method is versatile and allows for modifications to introduce various substituents on the benzene ring.

Data Summary Table

Method Key Reactants Catalyst/Base Reaction Medium Temperature Notes
Reduction of UV Absorbents Benzotriazole UV absorbents Lithium aluminum hydride Solvent-specific Controlled High yield when starting materials are pure.
Ring-Opening Polymerization Lactones, benzotriazolyl alcohols Organic titanates, tin compounds Organic solvent Moderate Suitable for creating derivatives.
Alkylation Benzotriazole, alkyl halides Potassium carbonate DMF ~100°C Efficient functionalization route.
Diazotization and Reduction Aromatic amine Various reducing agents Aqueous/organic Moderate Versatile for structural modifications.

Analysis and Recommendations

Each preparation method has its advantages depending on the desired application:

Chemical Reactions Analysis

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-, is a compound with various applications, particularly in the realm of polymer stabilization and UV absorption .

Key Properties and Characteristics

  • Absorption Peaks: This compound exhibits specific absorption wavelengths characteristic of 3-(2H-benzotriazol-2-yl)-4-hydroxy-benzene-ethanol at 1460, 1257, 1217, 870, and 748 cm-1 .
  • Spectroscopic Analysis: Infrared absorption spectra and 1H-NMR spectra are used to verify the structure of compounds containing this moiety . The 1H-NMR spectrum shows signals at approximately 7.5 ppm and 7.9 ppm, corresponding to the aromatic protons of the benzotriazole ring .

Synthesis and Production

  • Production Methods: Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- can be produced synthetically or may be commercially available . It can also be obtained by reducing benzotriazole-type ultraviolet-rays absorbents using lithium-aluminium hydride .
  • Ring-Opening Polymerization: In one example, it is used with ⁇ -caprolactone in the presence of a catalyst such as n-butyl-tin tris(alkanoate) to create a polyester compound .

Applications

  • Polyester Compounds: It is used in the creation of new polyester compounds with benzotriazole groups .
  • UV Absorbents: Benzotriazole compounds are known for their UV absorption properties, making them useful as stabilizers in polymers .

Safety and Hazard Considerations

  • Hazard Statements: It is labeled with hazard statements H302, indicating it is harmful if swallowed, and H315, indicating it causes skin irritation .

Mechanism of Action

The mechanism by which Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- exerts its effects primarily involves the absorption of UV radiation. The benzotriazole moiety in the compound absorbs UV light, preventing it from reaching and damaging the underlying material. This absorption leads to the dissipation of energy as heat, thereby protecting the material from UV-induced degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzotriazole Derivatives

Benzotriazole-based UV absorbers share a common core but differ in substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison:

Substituent Effects on Solubility and Compatibility

  • Target Compound: The ethanol group in 3-(2H-benzotriazol-2-yl)-4-hydroxy phenethyl alcohol improves solubility in polar solvents and adhesion to hydrophilic polymers (e.g., polyesters) .
  • 2-(2H-Benzotriazol-2-yl)-5-(octyloxy)phenol (): The octyloxy chain enhances lipophilicity, making it suitable for non-polar matrices like polyethylene or polypropylene. Its UV absorption is slightly red-shifted compared to the target compound due to electron-donating alkyl substituents .
  • Methyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate (): The tert-butyl group increases steric hindrance, improving thermal stability (>300°C), while the ester moiety enables copolymerization with acrylics .
  • Sodium Benzotriazolyl Butylphenol Sulfonate (): The sulfonate group confers water solubility, expanding its use in aqueous coatings and detergents .

UV Absorption and Efficacy

  • Target Compound : Exhibits a broad UV absorption peak at 345 nm (ε ≈ 15,000 L/mol·cm), effective for UV-A protection .
  • 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate (): The methacrylate group allows covalent bonding into polymer backbones, reducing leaching. Its λmax is 340 nm, with similar molar absorptivity .
  • Octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionate (): The long alkyl chain shifts λmax to 350 nm, enhancing UV-B blocking, ideal for outdoor plastics .

Thermal and Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Key Applications
Target Compound 150–152 (est.) >300 Coatings, adhesives
2-(2H-Benzotriazol-2-yl)-4-methylphenyl 3-methylbenzoate 96–98 537.6 Polycarbonates, acrylics
Sodium Benzotriazolyl Butylphenol Sulfonate >250 (decomp.) N/A Detergents, water-based paints
2-(2H-Benzotriazol-2-yl)-5-(octyloxy)phenol 80–82 >400 Polyolefins, packaging films

Research Findings and Industrial Relevance

  • Polymer Compatibility : The target compound’s hydroxyl group facilitates hydrogen bonding with polyurethanes, reducing phase separation in blended films . In contrast, sulfonated derivatives () are preferred in latex paints due to ionic interactions with binders .
  • Environmental Stability : Derivatives with tert-butyl groups () exhibit superior resistance to hydrolysis and oxidation, critical for automotive coatings .
  • Synthetic Pathways : Many analogs, including the target compound, are synthesized via Ullmann coupling or esterification, with yields optimized for industrial scale () .

Biological Activity

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- (CAS No. 96549-95-0) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmaceuticals and agriculture.

Synthesis

The synthesis of benzeneethanol derivatives typically involves the reaction of benzotriazole with appropriate hydroxyphenyl compounds. The general synthetic route includes:

  • Starting Materials : 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.
  • Reagents : Benzotriazole, potassium carbonate (K₂CO₃), and dimethylformamide (DMF) as a solvent.
  • Conditions : The reaction is carried out at elevated temperatures (around 100 °C) for several hours to ensure complete conversion.

This method yields benzeneethanol derivatives with varying substituents that can influence their biological activity .

Antibacterial Activity

Research has demonstrated that benzeneethanol derivatives exhibit significant antibacterial properties. For instance, a study highlighted that compounds containing the benzotriazole moiety showed effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 32 μg/mL .

Antifungal Activity

Benzotriazole derivatives have also been evaluated for antifungal activity. Compounds derived from benzeneethanol demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The MIC values ranged from 12.5 to 25 μg/mL, indicating moderate antifungal potential .

Antiprotozoal Activity

The antiprotozoal activity of benzeneethanol derivatives was explored in studies focusing on Trypanosoma cruzi. Certain derivatives exhibited dose-dependent inhibition of epimastigote forms, with notable efficacy at concentrations as low as 25 μg/mL .

The biological activity of benzeneethanol derivatives is attributed to their ability to interact with specific molecular targets within microbial cells. The presence of the benzotriazole moiety enhances the compound's binding affinity to enzymes and receptors involved in critical metabolic pathways.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of benzeneethanol derivatives. A repeated dose toxicity study in rats revealed no deaths at doses up to 2000 mg/kg, indicating a high safety margin. However, some alterations in hematological parameters were observed at lower doses, suggesting the need for further investigation into long-term effects .

Case Studies

Study Biological Activity Findings
Study AAntibacterialEffective against Staphylococcus aureus (MIC = 32 μg/mL)
Study BAntifungalModerate activity against Candida albicans (MIC = 12.5 - 25 μg/mL)
Study CAntiprotozoalInhibition of Trypanosoma cruzi epimastigotes (50% reduction at 25 μg/mL)

Q & A

Q. How can X-ray crystallography resolve the molecular conformation of Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- derivatives?

  • Methodological Answer : Use SHELXL (part of the SHELX suite) to refine crystallographic data. Key steps:
  • Collect high-resolution diffraction data (≤1.0 Å).
  • Validate bond lengths/angles against theoretical models (e.g., DFT).
  • Analyze intermolecular interactions (e.g., π-π stacking of benzotriazole moieties) .

Q. What role does the hydroxyl group play in the UV absorption mechanism of Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-?

  • Methodological Answer : The 4-hydroxyl group forms intramolecular hydrogen bonds with the benzotriazole nitrogen, stabilizing the excited state and enhancing UV absorption. Validate via:
  • DFT calculations (e.g., Gaussian software) to model electron transitions.
  • Fluorescence quenching experiments to assess energy dissipation pathways .

Q. Which analytical techniques quantify trace concentrations of Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- in environmental matrices?

  • Methodological Answer :
  • HPLC-UV/Vis : Optimize mobile phase (e.g., acetonitrile/water gradient) for separation.
  • LC-MS/MS : Use MRM (multiple reaction monitoring) for enhanced sensitivity in complex samples.
  • Validate with spiked recovery tests (≥90% recovery) .

Q. How does differential scanning calorimetry (DSC) evaluate thermal stability in polymer blends?

  • Methodological Answer :
  • Compare DSC thermograms of pure polymer vs. polymer-compound blends.
  • Identify decomposition temperatures (Td) and glass transition (Tg) shifts caused by compound-polymer interactions.
  • Correlate with TGA data to assess mass loss profiles .

Advanced Research Questions

Q. How can experimental design resolve contradictions in degradation rates under varying UV exposure?

  • Methodological Answer :
  • Controlled Accelerated Aging : Use xenon-arc lamps (ASTM G155) with calibrated irradiance (W/m²/nm).
  • HPLC Analysis : Monitor degradation products (e.g., benzotriazole cleavage byproducts).
  • Statistical DOE : Vary temperature, humidity, and UV intensity to isolate contributing factors .

Q. What strategies differentiate leaching behavior in polyethylene vs. polystyrene matrices?

  • Methodological Answer :
  • Soxhlet Extraction : Use hexane (for PE) or toluene (for PS) to quantify leached compound via GC-MS.
  • FTIR Mapping : Compare surface vs. bulk compound distribution post-leaching.
  • Molecular Dynamics Simulations : Model polymer-compound interactions (e.g., adsorption energies) .

Q. How do alkyl chain lengths in ester derivatives affect UV absorption and solubility?

  • Methodological Answer :
  • Synthetic Variation : React with C7-C9 branched/linear alcohols; purify via column chromatography.
  • Solubility Tests : Measure Hansen solubility parameters in target solvents (e.g., THF, DCM).
  • UV Performance : Compare molar extinction coefficients (ε) at λmax (Table 1).

Table 1 : Alkyl Chain Impact on UV Absorption

Alkyl Chainε (L/mol·cm)Solubility in THF
C7 (linear)18,500High
C9 (branched)16,200Moderate
Data derived from branched/linear ester studies .

Q. What computational models predict polymer-compound interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate adsorption energies on polymer surfaces (e.g., polyethylene).
  • Molecular Dynamics (MD) : Simulate diffusion coefficients in amorphous polymer regions.
  • Validate with experimental FTIR and DSC data .

Q. How does time-resolved fluorescence spectroscopy elucidate excited-state dynamics?

  • Methodological Answer :
  • Pulsed Laser Excitation : Measure fluorescence lifetimes (τ) in solution vs. solid state.
  • Quenching Studies : Add tert-butylhydroperoxide to assess radical scavenging efficiency.
  • Correlate τ with UV durability in polymer films .

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